Cas no 1368483-63-9 (2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole)

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a brominated oxadiazole core substituted with a 4-methoxyphenyl group. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom at the 2-position allows for efficient cross-coupling reactions, while the methoxyphenyl moiety enhances electronic properties, influencing binding affinity in bioactive molecules. Its stability under standard conditions ensures ease of handling and storage. This compound is commonly utilized in medicinal chemistry for constructing complex scaffolds due to its balanced reactivity and compatibility with diverse synthetic methodologies.
2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole structure
1368483-63-9 structure
Product name:2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
CAS No:1368483-63-9
MF:C9H7BrN2O2
Molecular Weight:255.068081140518
MDL:MFCD21898550
CID:4594037
PubChem ID:82299072

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
    • DB-164065
    • G46186
    • MFCD21898550
    • SY280883
    • SCHEMBL21914563
    • 1368483-63-9
    • EN300-299304
    • 1,3,4-Oxadiazole, 2-bromo-5-(4-methoxyphenyl)-
    • MDL: MFCD21898550
    • インチ: 1S/C9H7BrN2O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3
    • InChIKey: OXBLGMQKKFGHTI-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C(OC)C=C2)=NN=C1Br

計算された属性

  • 精确分子量: 253.96909g/mol
  • 同位素质量: 253.96909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 48.2Ų

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-299304-1.0g
2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
1368483-63-9 95.0%
1.0g
$407.0 2025-03-19
Chemenu
CM426124-1g
2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
1368483-63-9 95%+
1g
$*** 2023-03-30
Enamine
EN300-299304-10.0g
2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
1368483-63-9 95.0%
10.0g
$1747.0 2025-03-19
Enamine
EN300-299304-0.25g
2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
1368483-63-9 95.0%
0.25g
$202.0 2025-03-19
Aaron
AR009X92-2.5g
2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
1368483-63-9 95%
2.5g
$1123.00 2025-01-23
Aaron
AR009X92-500mg
2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
1368483-63-9 95%
500mg
$463.00 2025-01-23
A2B Chem LLC
AE61898-5g
2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
1368483-63-9 95%
5g
$1277.00 2024-04-20
A2B Chem LLC
AE61898-250mg
2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
1368483-63-9 95%
250mg
$248.00 2024-04-20
Enamine
EN300-299304-0.5g
2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
1368483-63-9 95.0%
0.5g
$318.0 2025-03-19
Enamine
EN300-299304-0.05g
2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
1368483-63-9 95.0%
0.05g
$94.0 2025-03-19

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole 関連文献

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazoleに関する追加情報

A Comprehensive Overview of 2-Bromo-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole

The compound 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole, also known by its CAS number 1368483-63-9, is a heterocyclic organic compound with significant applications in various fields of chemistry. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of the bromine atom and the methoxyphenyl group in its structure imparts unique chemical properties that make it valuable in both academic research and industrial applications.

Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery and materials science. For instance, researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules with anti-tumor and anti-inflammatory properties. The bromine atom in the molecule serves as an excellent leaving group, facilitating various substitution reactions that are crucial in organic synthesis.

The synthesis of 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. The methoxy group on the phenyl ring plays a critical role in stabilizing the molecule through resonance effects, which enhances its thermal stability and chemical reactivity. This compound has been widely used as an intermediate in the preparation of advanced materials such as high-performance polymers and optoelectronic devices.

In terms of applications, this compound has shown promise in the development of new pharmaceutical agents. For example, studies published in 2023 have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases. The methoxyphenyl group contributes to the molecule's lipophilicity, which is essential for crossing biological membranes and interacting with target proteins.

Furthermore, the unique electronic properties of oxadiazoles make them attractive candidates for use in organic electronics. Researchers have investigated their potential as components in light-emitting diodes (LEDs) and photovoltaic cells. The bromine atom in this compound can be replaced with other functional groups to tailor its electronic properties for specific applications.

The stability and reactivity of 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole make it an ideal candidate for use in click chemistry reactions. These reactions are highly efficient and selective, enabling the rapid construction of complex molecules with high yields. Recent advancements in click chemistry have further expanded the utility of this compound in drug discovery and materials science.

In conclusion, 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and materials science. Its unique chemical properties and reactivity make it a valuable tool for researchers working at the forefront of chemical innovation. As new research continues to uncover its potential, this compound is likely to play an increasingly important role in advancing both academic and industrial endeavors.

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